molecular formula C10H10F3NO2 B13038599 (S)-7-(Trifluoromethoxy)chroman-4-amine

(S)-7-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13038599
M. Wt: 233.19 g/mol
InChI Key: SEOUBRKETCCMIL-QMMMGPOBSA-N
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Description

(S)-7-(Trifluoromethoxy)chroman-4-amine is a chiral amine derivative of the chromane scaffold, characterized by a trifluoromethoxy (-OCF₃) substituent at position 7 of the chroman ring. Its molecular formula is C₁₀H₁₀F₃NO₂ (molecular weight: 233.19 g/mol), with a CAS number of 890840-27-4 . The compound’s stereochemistry at the 4-amine position (S-configuration) and the electron-withdrawing trifluoromethoxy group are critical to its physicochemical and pharmacological properties. Chroman-4-amine derivatives are recognized as privileged scaffolds in drug discovery, particularly for neurodegenerative diseases like Alzheimer’s, due to their ability to modulate enzyme activity (e.g., acetylcholinesterase, BuChE) and enhance metabolic stability .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1

InChI Key

SEOUBRKETCCMIL-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)OC(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound.

    Catalytic Processes: Catalysts are used to enhance the reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-7-(Trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

(S)-7-(Trifluoromethoxy)chroman-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-(Trifluoromethoxy)chroman-4-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

    Binding Affinity: The trifluoromethoxy and amine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of (S)-7-(Trifluoromethoxy)chroman-4-amine can be contextualized by comparing it to analogs with variations in substituents, stereochemistry, or core structure. Below is a detailed analysis:

Substituent Effects

Compound Substituent (Position) Key Properties/Activity Reference
This compound -OCF₃ (7) Enhanced metabolic stability due to trifluoromethoxy’s electron-withdrawing nature; chiral S-configuration improves target selectivity .
7-Fluoro-chroman-4-amine (2d) -F (7) Moderate BuChE inhibition (IC₅₀ = 18 μM); positional fluorine improves activity vs. 6-F analogs .
8-OCF₃-chroman-4-one (3k) -OCF₃ (8) High BuChE inhibition (IC₅₀ = 4.3 μM); trifluoromethoxy at position 8 enhances potency vs. methoxy analogs .
7-Methyl-chroman-4-amine -CH₃ (7) Reduced metabolic stability compared to -OCF₃ analogs; weaker enzyme inhibition .
  • Key Insight : The trifluoromethoxy group at position 7 confers superior metabolic stability and enzyme inhibition compared to methyl or methoxy groups. However, its activity is position-dependent; for example, an 8-OCF₃ group in chroman-4-one derivatives shows higher BuChE inhibition than 7-OCF₃ in chroman-4-amine .

Stereochemical Effects

Compound Configuration Activity/Observation Reference
This compound S Improved selectivity for chiral targets (e.g., opioid receptors) due to S-configuration .
(R)-7-(Trifluoromethyl)chroman-4-amine R Lower activity in enzyme assays compared to S-enantiomer; highlights stereochemical sensitivity .
  • Key Insight : The S-configuration is often pharmacologically advantageous. For example, (S)-6-fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)chroman-4-amine demonstrated potent mu-opioid receptor agonism due to optimal stereochemical alignment .

Core Structure Modifications

Compound Core Structure Activity/Observation Reference
This compound Chroman-4-amine Selective BuChE inhibition (IC₅₀ ~ single-digit μM in analogs); suitable for CNS targets .
PA-824 analogs (imidazo oxazines) Imidazo[2,1-b][1,3]oxazine Antitubercular activity; trifluoromethoxy enhances bioavailability but differs in mechanism vs. chroman-amines .
Pyrido-pyrimidinones (e.g., 7-(piperazin-1-yl)) Pyrido[1,2-a]pyrimidinone Broad kinase inhibition; trifluoromethoxy improves solubility but lacks chroman’s CNS penetration .
  • Key Insight: Chroman-4-amine derivatives exhibit better central nervous system (CNS) penetration compared to bulkier heterocycles like imidazo oxazines or pyrido-pyrimidinones .

Research Findings and Implications

  • Metabolic Stability: The trifluoromethoxy group in this compound reduces basicity of the 4-amine (pKa ~ 7.5), enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • Enzyme Inhibition : Chroman-4-amine derivatives with electron-withdrawing groups (e.g., -OCF₃, -CN) at position 7 or 8 show IC₅₀ values <10 μM for BuChE, outperforming galantamine (IC₅₀ = 33 μM) .
  • Stereochemical Purity : The S-enantiomer of chroman-4-amine derivatives avoids off-target effects observed in racemic mixtures, critical for CNS drug development .

Biological Activity

(S)-7-(Trifluoromethoxy)chroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C10H8F3NO2
  • Molecular Weight : Approximately 251.18 g/mol
  • Structural Features : The presence of a trifluoromethoxy group at the 7-position enhances its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes, enhancing binding affinity and selectivity due to the trifluoromethyl group, which modulates various biological pathways.
  • Receptor Binding : It has been studied for its potential to bind to various receptors, influencing cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties :
    • Tumor Specificity : In studies involving human oral squamous cell carcinoma cell lines, compounds with similar structures showed higher tumor specificity than standard chemotherapeutics like doxorubicin. This suggests that modifications at the 7-position can enhance anticancer activity .
    • Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cells, indicating a potential therapeutic role in cancer treatment.
  • Antimicrobial Activity :
    • Ongoing studies are exploring its efficacy as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.
  • Enzyme Inhibition :
    • The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential efficacy against resistant microbial strains
Enzyme InhibitionInhibits specific enzymes related to disease conditions

Case Study Example

A study conducted on a series of chroman derivatives, including this compound, revealed that the introduction of the trifluoromethoxy group significantly enhanced the compound's tumor-specificity compared to other structural analogs. The research utilized quantitative structure-activity relationship (QSAR) analysis to correlate molecular descriptors with biological activity, demonstrating that the trifluoromethyl substitution was crucial for improved therapeutic effects .

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